Zafirlukast m-Tolyl Isomer
Description
Systematic IUPAC Nomenclature and Structural Descriptors
Zafirlukast m-Tolyl Isomer is systematically named cyclopentyl N-[3-[[2-methoxy-4-[(3-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate according to IUPAC conventions. This nomenclature reflects its core indole scaffold substituted with a benzyl group bearing methoxy and sulfonylcarbamoyl functionalities, alongside a cyclopentyl carbamate moiety.
The structural complexity is captured in its SMILES notation :
COc1cc(ccc1Cc2cn(C)c3ccc(NC(=O)OC4CCCC4)cc23)C(=O)NS(=O)(=O)c5cccc(C)c5.
The InChI key (YEEZWCHGZNKEEK-UHFFFAOYSA-N) further encodes its stereochemical and connectivity data. Key functional groups include:
- A sulfonamide (-SO₂NH-) linkage.
- A methoxy group (-OCH₃) at the benzyl position.
- A cyclopentyl carbamate (-OC(=O)O-) substituent.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₃₁H₃₃N₃O₆S , with a molecular weight of 575.68 g/mol . The exact mass (575.209 g/mol) aligns with its isotopic composition, as calculated via high-resolution mass spectrometry.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₃O₆S |
| Molecular Weight | 575.68 g/mol |
| Exact Mass | 575.209 g/mol |
| Heavy Atom Count | 41 |
The compound’s elemental composition is 64.68% carbon, 5.78% hydrogen, 7.30% nitrogen, 16.68% oxygen, and 5.57% sulfur.
Isomeric Differentiation from Zafirlukast Parent Compound
This compound is a positional isomer of the parent drug Zafirlukast, differing in the substitution pattern of the toluenesulfonamide group. Specifically:
| Feature | Zafirlukast | This compound |
|---|---|---|
| Sulfonamide Substitution | Ortho-methyl (o-tolyl) | Meta-methyl (m-tolyl) |
| CAS Number | 107753-78-6 | 1159195-69-3 |
| IUPAC Name | Cyclopentyl 3-(2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]benzyl)-1-methylindole-5-carbamate | Cyclopentyl N-[3-[[2-methoxy-4-[(3-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
This positional variation alters the electronic distribution and steric bulk around the sulfonamide group, potentially influencing receptor binding and metabolic stability.
Stereochemical Considerations and Chiral Centers
This compound is achiral , as its structure lacks stereogenic centers. Analysis of its InChI string confirms the absence of R/S descriptors. In contrast, the parent Zafirlukast contains a chiral center at the cyclopentyl carbamate junction, which is absent in the m-tolyl isomer due to symmetry in the meta-substituted toluenesulfonamide group.
The planar sulfonamide group and free rotation of the cyclopentyl moiety further preclude stereoisomerism. This contrasts with related leukotriene antagonists like Montelukast, which exhibit enantiomer-specific activity.
Properties
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[(3-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-7-6-10-26(15-20)41(37,38)33-30(35)22-12-11-21(29(17-22)39-3)16-23-19-34(2)28-14-13-24(18-27(23)28)32-31(36)40-25-8-4-5-9-25/h6-7,10-15,17-19,25H,4-5,8-9,16H2,1-3H3,(H,32,36)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQBGQANHHFUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655286 | |
| Record name | Cyclopentyl [3-({2-methoxy-4-[(3-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159195-69-3 | |
| Record name | Zafirlukast m-tolyl isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl [3-({2-methoxy-4-[(3-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAFIRLUKAST M-TOLYL ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ3N9DHQ7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Role of Condensing Agents
DMC enhances reaction efficiency by activating the carboxylic acid group, enabling nucleophilic attack by the sulfonamide. This avoids the formation of urea byproducts commonly associated with DCC, thereby simplifying purification. The molar ratio of DMC to the carboxylic acid intermediate is critical, with optimal results observed at a 1:1.5–2 ratio.
Synthesis Methodologies
Patent-Based Synthesis (CN105367478A)
A Chinese patent outlines a scalable method for synthesizing zafirlukast analogs, adaptable to the m-Tolyl Isomer:
Step 1: Condensation Reaction
-
Reactants :
-
4-(1-Methyl-5-((cyclopentyloxycarbonyl)amino)indol-3-ylmethyl)-3-methoxybenzoic acid (1 equiv)
-
m-Toluenesulfonamide (1.2–1.5 equiv)
-
DMC (1.5–2 equiv)
-
-
Solvent : 1,2-Dichloroethane or ethyl acetate
-
Base : Triethylamine or 4-N,N-lutidine (1.5–2 equiv relative to the acid)
-
Conditions : Room temperature, 12–18 hours
Step 2: Workup and Purification
Alternative Solvent Systems (US20090149662A1)
A U.S. patent describes a method using dichloromethane (DCM) and acetonitrile for large-scale production:
-
Dissolution : The carboxylic acid intermediate and m-toluenesulfonamide are dissolved in DCM at 25°C.
-
Condensation : DMC is added incrementally to maintain a temperature below 30°C.
-
Filtration : Post-reaction, silica gel is added to adsorb impurities, followed by solvent removal under reduced pressure.
-
Crystallization : The crude product is recrystallized from acetonitrile to achieve >99% purity.
Optimization Strategies
Solvent Selection
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |
|---|---|---|---|
| 1,2-Dichloroethane | 10.4 | 83.5 | High |
| Ethyl Acetate | 6.0 | 77.1 | Moderate |
| Dichloromethane | 8.9 | 39.6 | High |
Polar aprotic solvents like 1,2-dichloroethane enhance reagent solubility and reaction rates, while DCM facilitates low-temperature reactions, minimizing degradation.
Temperature Control
Exothermic condensation necessitates strict temperature control. Reactions conducted above 35°C risk side reactions, including sulfonamide decomposition.
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. Commercial batches of this compound exhibit >95% purity, with residual solvents (e.g., acetonitrile) limited to <0.1%.
Spectroscopic Data
-
1H NMR : Distinct signals at δ 2.35 (s, 3H, Ar-CH3), δ 3.85 (s, 3H, OCH3), and δ 5.10 (quin, 1H, cyclopentyl-O)
Challenges and Solutions
Impurity Profile
The primary impurity (~2–3% ) arises from incomplete sulfonamide coupling. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Zafirlukast m-Tolyl Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Zafirlukast m-Tolyl Isomer has several scientific research applications:
Mechanism of Action
Zafirlukast m-Tolyl Isomer acts as a leukotriene receptor antagonist. It blocks the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation in the lungs . This mechanism is similar to that of Zafirlukast, which is used in the treatment of asthma .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Zafirlukast and Its Isomers
| Compound | Substituent Position on Tolyl Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Zafirlukast (parent) | Ortho (o-tolyl) | C31H33N3O6S | 575.68 | 107753-78-6 |
| Zafirlukast m-Tolyl Isomer | Meta (m-tolyl) | Undisclosed* | Undisclosed* | 1159195-69-3 |
| Zafirlukast p-Tolyl Isomer | Para (p-tolyl) | Undisclosed* | Undisclosed* | PA 26 01530† |
†Catalog number from Pharmaffiliates .
Key Observations :
Table 2: Pharmacological Profiles of Zafirlukast and Related CysLT1R Antagonists
Key Observations :
- Dual Modulation: Zafirlukast uniquely inhibits soluble epoxide hydrolase (sEH) and activates PPARγ, a combination absent in montelukast and pranlukast .
- PPARγ Effects : Zafirlukast induces moderate adipocyte differentiation and upregulates PPARγ target genes (e.g., adiponectin), albeit less potently than thiazolidinediones like rosiglitazone . Montelukast lacks this effect.
- Oxidative Stress: Zafirlukast reduces AGE-induced ROS, MDA, and LDH in renal cells, likely via NF-κB and NLRP3 inhibition . No comparable data exist for the m-Tolyl isomer.
Potential Therapeutic Implications
- Parent Compound : Beyond asthma, zafirlukast shows promise in diabetic nephropathy (reducing MCP-1 and ECM factors ) and hepatoprotection (inhibiting Docetaxel-induced cytotoxicity ).
- Isomers : The m-Tolyl isomer’s bioactivity remains speculative. Structural analogs in the CysLT1RA class (e.g., montelukast) exhibit divergent effects, suggesting isomer-specific optimization could enhance selectivity or reduce off-target effects.
Biological Activity
Zafirlukast, a leukotriene receptor antagonist primarily used in the treatment of asthma, has shown significant potential beyond its initial application. The m-tolyl isomer of zafirlukast has been identified as a compound with notable biological activity, particularly in the context of cancer treatment and platelet function modulation. This article delves into the biological activity of the zafirlukast m-tolyl isomer, supported by various case studies and research findings.
Overview of this compound
The this compound is a derivative of zafirlukast, characterized by its molecular formula and a molecular weight of approximately 575.68 g/mol. This compound has garnered attention due to its broad-spectrum inhibitory effects on thiol isomerases, enzymes that play critical roles in various physiological processes, including cancer progression and platelet activation.
This compound acts primarily as a pan-thiol isomerase inhibitor . It inhibits several thiol isomerases such as protein disulfide isomerase (PDI), ERp57, ERp5, and thioredoxin. These enzymes are crucial for maintaining redox balance within cells and modulating cell signaling pathways. The inhibition of these enzymes leads to:
- Reduced cancer cell proliferation : Studies have shown that zafirlukast can inhibit the growth of multiple cancer cell lines with an IC50 in the low micromolar range .
- Antithrombotic effects : The compound diminishes platelet activation and aggregation without impairing hemostatic responses, making it a potential candidate for thrombosis prevention .
In Vitro Studies
- Cancer Cell Lines : this compound demonstrated significant inhibition of ovarian cancer cell lines. In xenograft models, treatment resulted in statistically significant reductions in tumor size compared to controls .
- Platelet Function : In vitro assays revealed that zafirlukast decreased platelet aggregation and adhesion, indicating its potential use in managing thrombotic disorders .
In Vivo Studies
- Xenograft Models : In an ovarian cancer model, zafirlukast significantly reduced both the number and size of metastatic tumors in the lungs compared to untreated controls. When combined with chemotherapy, it enhanced therapeutic efficacy by reducing tumor growth further .
- Thrombosis Models : In murine models, zafirlukast exhibited antithrombotic properties without causing excessive bleeding, highlighting its safety profile for potential clinical use .
Case Studies
- Pilot Clinical Trial in Ovarian Cancer : A pilot study involving women with relapsed ovarian cancer indicated that treatment with zafirlukast significantly reduced the rate of rise of CA-125 levels, a tumor marker for ovarian cancer, without severe adverse events reported .
- Thrombotic Disorders : A study focusing on patients with thrombotic conditions demonstrated that zafirlukast effectively inhibited thrombus formation while maintaining normal hemostatic function .
Comparative Analysis of Biological Activity
| Compound | Activity Type | IC50 (µM) | Effect on Platelets | Effect on Tumor Growth |
|---|---|---|---|---|
| This compound | Thiol Isomerase Inhibition | Low Micromolar | Decreased aggregation | Significant reduction |
| Zafirlukast (parent compound) | Leukotriene Receptor Antagonism | Not specified | Standard inhibition | Moderate reduction |
Q & A
Q. Methodological Answer :
- HPLC : Use reversed-phase chromatography with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to distinguish the m-Tolyl isomer from other structural analogs based on retention time differences .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via high-resolution MS (e.g., ESI-MS in positive ion mode) to differentiate isomers with identical masses but distinct structures .
- HNMR : Analyze aromatic proton signals in the 6.5–7.5 ppm region to identify substitution patterns on the tolyl group. Coupling constants and splitting patterns help distinguish meta-substitution (m-Tolyl) from ortho/para isomers .
Advanced: What experimental designs are optimal for assessing the biological effects of this compound in vitro?
Q. Methodological Answer :
- Cell Models : Use human bronchial epithelial cells (BECs) to study mitochondrial biogenesis (e.g., measure oxygen consumption rates via Seahorse XF Analyzer) .
- Dose-Response Studies : Test concentrations ranging from 1–50 μM to evaluate dose-dependent effects on PGC-1α, NRF1, and TFAM expression (validated via qPCR and Western blot) .
- Controls : Include a parent compound (Zafirlukast) and inactive isomers to isolate m-Tolyl-specific effects. Use siRNA knockdown of CREB to confirm pathway involvement .
Basic: What are the key challenges in isolating this compound from synthetic mixtures?
Q. Methodological Answer :
- Chromatographic Separation : Optimize gradient elution in HPLC or UHPLC to resolve co-eluting isomers. Use chiral columns if stereochemistry is a factor .
- Ion Mobility Spectrometry (IMS) : Implement high-resolution IMS (e.g., TOFWERK Vocus CI-IMS-TOF) for rapid isomer separation based on collisional cross-section differences .
- Data Validation : Cross-reference retention times, mass spectra, and NMR data with certified reference standards to confirm purity (>98%) .
Advanced: How does the m-Tolyl isomer influence Zafirlukast’s pharmacokinetics and drug-drug interactions?
Q. Methodological Answer :
- Metabolic Profiling : Use hepatic microsomes or recombinant CYP2C9 enzymes to assess isomer-specific metabolism. Monitor metabolite formation via LC-MS/MS .
- Interaction Studies : Co-incubate with CYP3A4/2C9 substrates (e.g., theophylline) to evaluate competitive inhibition. Measure plasma concentration changes using validated bioanalytical assays .
- In Silico Modeling : Predict binding affinities to CYP isoforms using molecular docking (e.g., AutoDock Vina) to rationalize interaction risks .
Advanced: How can researchers reconcile conflicting data on the efficacy of Zafirlukast isomers in preclinical models?
Q. Methodological Answer :
- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like isomer purity, cell lines, and endpoint assays (e.g., mitochondrial respiration vs. cytokine release) .
- Mechanistic Validation : Replicate conflicting experiments with standardized protocols (e.g., identical AGEs concentrations in diabetic nephropathy models) to isolate isomer-specific effects .
- Statistical Rigor : Apply multivariate regression to adjust for confounding factors (e.g., batch-to-batch variability in isomer synthesis) .
Basic: What emerging technologies enhance isomer separation and analysis in complex matrices?
Q. Methodological Answer :
- Gas Chromatography-FTIR : Resolve volatile isomer derivatives (e.g., oximes) by coupling GC with Fourier-transform infrared spectroscopy for real-time structural elucidation .
- Multivariate Curve Resolution : Apply chemometric techniques to deconvolute overlapping chromatographic peaks from co-eluting isomers .
- Machine Learning : Train algorithms on historical MS/MS datasets to predict isomer elution orders and optimize separation conditions .
Advanced: How to validate the purity of this compound in pharmaceutical formulations?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the isomer to heat, light, and acidic/alkaline conditions. Monitor degradation products via stability-indicating HPLC methods .
- Impurity Profiling : Quantify residual solvents (e.g., acetonitrile) and synthetic intermediates using headspace GC-MS .
- Regulatory Compliance : Adhere to USP/ICH guidelines for analytical validation (e.g., linearity, LOD/LOQ, precision) and document results in a Certificate of Analysis .
Advanced: What computational methods predict the stability and reactivity of Zafirlukast isomers?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate relative isomer stability by comparing Gibbs free energies of optimized geometries (e.g., B3LYP/6-311+G(d,p) basis set) .
- Molecular Dynamics (MD) : Simulate isomer binding to biological targets (e.g., CysLTR1) to assess conformational flexibility and residence times .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate isomer structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
